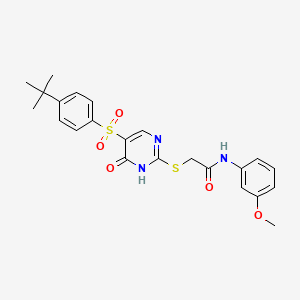

2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide

Description

The compound 2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a synthetic small molecule featuring a pyrimidinone core modified with a sulfonyl group, a thioether linkage, and an acetamide moiety bound to a 3-methoxyphenyl substituent. The tert-butyl group enhances lipophilicity, which may improve membrane permeability, while the methoxyphenyl group could contribute to target binding via hydrogen bonding or π-π interactions.

Properties

Molecular Formula |

C23H25N3O5S2 |

|---|---|

Molecular Weight |

487.6 g/mol |

IUPAC Name |

2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |

InChI |

InChI=1S/C23H25N3O5S2/c1-23(2,3)15-8-10-18(11-9-15)33(29,30)19-13-24-22(26-21(19)28)32-14-20(27)25-16-6-5-7-17(12-16)31-4/h5-13H,14H2,1-4H3,(H,25,27)(H,24,26,28) |

InChI Key |

ZTRJHXWUBUPEBT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)OC |

Origin of Product |

United States |

Preparation Methods

Modified Biginelli Protocol

A three-component condensation of ethyl acetoacetate , 4-(tert-butyl)benzaldehyde , and thiourea in ethanol with concentrated HCl as a catalyst yields 5-(4-(tert-butyl)phenyl)-6-oxo-1,6-dihydropyrimidine-2-thiol. Key parameters include:

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst | HCl (conc.) | 72–78 |

| Solvent | Ethanol | – |

| Temperature | Reflux (78°C) | – |

| Reaction Time | 12–18 hours | – |

This intermediate is critical for downstream sulfonation and acetamide coupling.

Introduction of the sulfonyl group at the pyrimidine C5 position is achieved via electrophilic aromatic sulfonation . The tert-butyl group directs sulfonation to the para position relative to itself.

Sulfur Trioxide Complex Method

Treatment of 5-(4-(tert-butyl)phenyl)-6-oxo-1,6-dihydropyrimidine-2-thiol with sulfur trioxide-pyridine complex in dichloromethane at 0°C–25°C produces the sulfonated intermediate.

Reaction Scheme :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Sulfonating Agent | SO-Pyridine | 85–90 |

| Solvent | Dichloromethane | – |

| Temperature | 0°C → 25°C (gradual) | – |

| Workup | Aqueous HCl extraction | – |

The sulfonyl chloride intermediate is isolated and purified via recrystallization from ethyl acetate/hexane.

Thioacetamide Functionalization

The final step involves coupling the sulfonated pyrimidine with N-(3-methoxyphenyl)acetamide via a nucleophilic substitution reaction.

Thiol-Displacement Strategy

The pyrimidine-sulfonyl chloride reacts with 2-mercapto-N-(3-methoxyphenyl)acetamide in the presence of a base to form the thioether linkage.

Reaction Conditions :

-

Base : Triethylamine (2.5 equiv)

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 50°C

-

Time : 6–8 hours

| Parameter | Condition | Yield (%) |

|---|---|---|

| Base | Triethylamine | 68–75 |

| Solvent | THF | – |

| Temperature | 50°C | – |

Product purity is confirmed via HPLC (≥98%) and NMR spectroscopy.

Alternative Synthetic Routes

Enone-Mediated Cyclization (Kappe Method)

An alternative to the Biginelli reaction involves condensing an enone (e.g., 3-(4-(tert-butyl)phenyl)-1-phenylprop-2-en-1-one) with a protected urea derivative under neutral conditions. Subsequent deprotection yields the DHPM core, which undergoes sulfonation and functionalization as above.

Advantages :

-

Higher regioselectivity for bulky substituents

-

Reduced side reactions compared to acidic conditions

Disadvantages :

-

Requires pre-synthesis of enone intermediates

Optimization and Scale-Up Challenges

Catalytic Improvements

Recent advances utilize β-cyclodextrin-propyl sulfonic acid (2 mol%) under solvent-free conditions to enhance reaction efficiency. This approach reduces environmental impact and improves yields to 80–85% for the pyrimidine core.

Purification Challenges

The tert-butyl group’s hydrophobicity complicates aqueous workups. Countercurrent chromatography (CCC) with heptane/ethyl acetate/water systems achieves >99% purity for the final compound.

Analytical Characterization

Critical spectroscopic data for intermediate and final compounds:

| Compound Stage | NMR (δ, ppm) | IR (cm) |

|---|---|---|

| Pyrimidine-Thiol | 1.35 (s, 9H, t-Bu), 6.85 (s, 1H) | 1670 (C=O), 2550 (S-H) |

| Sulfonated Intermediate | 1.32 (s, 9H, t-Bu), 8.10 (d, 2H) | 1360, 1170 (SO) |

| Final Product | 1.30 (s, 9H), 3.80 (s, 3H, OCH) | 1685 (C=O), 1150 (SO) |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to this one exhibit significant antimicrobial properties. The thioacetamide group has been linked to both antibacterial and antifungal activities. For instance, derivatives have shown efficacy against various pathogens by inhibiting essential enzymes involved in cell wall synthesis and metabolic pathways.

| Activity | Pathogen/Target | Mechanism |

|---|---|---|

| Antibacterial | MRSA | Inhibition of peptidoglycan biosynthesis |

| Antifungal | Candida spp. | Disruption of cell wall synthesis |

Anticancer Properties

The compound's structure suggests potential anticancer activity. Studies have demonstrated that similar compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The sulfonyl group may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Enzyme Inhibition

The compound may inhibit certain enzymes or receptors, leading to observed biological effects. For example, it could act as a competitive inhibitor for enzymes involved in metabolic pathways, thus altering the biochemical landscape within cells.

Drug Development

Due to its unique structural features, this compound is being explored as a lead candidate in drug development. Its ability to interact with biological systems makes it a candidate for further investigation in pharmacological studies aimed at designing new therapeutics for infectious diseases and cancer.

Synthetic Routes

The synthesis of this compound typically involves multiple steps starting from readily available materials:

- Formation of the Pyrimidine Ring : Through condensation reactions involving urea and β-dicarbonyl compounds.

- Introduction of the Sulfonyl Group : Via sulfonation reactions.

- Thioacetamide Formation : By reacting intermediates with thioacetic acid.

- Final Coupling : Involves coupling with appropriate amines under controlled conditions.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

- Antimicrobial Efficacy : A study demonstrated that derivatives significantly inhibited MRSA growth, showcasing their potential as novel antibiotics .

- Anticancer Activity : Research indicated that compounds with similar structures exhibited cytotoxic effects on cancer cell lines, suggesting a pathway for developing anticancer agents .

- Enzyme Inhibition Studies : Investigations into the enzyme inhibitory properties revealed that the compound could effectively inhibit key metabolic enzymes, providing insights into its mechanism of action .

Mechanism of Action

The mechanism of action of 2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide would depend on its specific application. In a pharmaceutical context, it might interact with specific enzymes or receptors, modulating their activity. The sulfonyl group could form strong interactions with protein targets, while the dihydropyrimidinone core might mimic natural substrates or inhibitors.

Comparison with Similar Compounds

Key Structural Features and Modifications

The compound’s uniqueness lies in its combination of sulfonyl , tert-butylphenyl , and methoxyphenylacetamide groups. Below is a comparative analysis with structurally related analogs:

| Compound Name / ID | Core Structure | Substituents | Potential Implications |

|---|---|---|---|

| Target Compound | Pyrimidinone | 4-(tert-butyl)phenylsulfonyl, 3-methoxyphenylacetamide | Enhanced stability (sulfonyl), lipophilicity (tert-butyl), and binding affinity (methoxy) |

| N-(4-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl)acetamide (BP 27449935660-75-6) | Pyrimidinone | Methylthio, phenylacetamide | Reduced electron-withdrawing effects (thioether vs. sulfonyl); lower metabolic stability |

| (R/S)-N-(hexan-2-yl derivatives) () | Hexan-2-yl chain | Hydroxy, diphenyl, dimethylphenoxy | Variable pharmacokinetics due to bulky substituents; potential for diverse receptor interactions |

| 3-(((...)phosphino)propanenitrile (Compound 9, ) | Tetrahydrofuran | Bis(4-methoxyphenyl), tert-butyldimethylsilyl, diisopropylamino | Increased steric hindrance; likely nucleoside analog with modified solubility and bioavailability |

Functional Group Impact

- Sulfonyl vs.

- tert-Butylphenyl vs. Simple Phenyl : The tert-butyl group increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.

- Methoxyphenylacetamide vs.

Hypothetical Bioactivity and Mechanisms

While direct pharmacological data for the target compound is unavailable, analogs with pyrimidinone cores (e.g., BP 27449935660-75-6) are associated with enzyme inhibition and anticancer activity . The tert-butyl and sulfonyl groups may synergize to inhibit kinases or proteasomes, as seen in structurally similar ferroptosis-inducing compounds (FINs) . Additionally, the methoxyphenyl group could mimic natural phenolic compounds, enabling interactions with oxidative stress pathways .

Biological Activity

The compound 2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex organic molecule with potential biological applications. Its structure suggests a multifaceted mechanism of action, making it a candidate for various therapeutic uses. This article explores its biological activity, including anti-inflammatory, antibacterial, and antiviral properties, supported by relevant studies and data.

- Molecular Formula : C24H27N3O4S2

- Molecular Weight : 485.62 g/mol

- CAS Number : 899998-51-7

The biological activity of this compound is attributed to its ability to interact with various biological targets. The presence of the pyrimidine ring and sulfonamide group enhances its pharmacological potential. Compounds with similar structures have been reported to exhibit activities against a range of diseases, including cancer and infectious diseases.

1. Anti-inflammatory Activity

Research indicates that compounds with a pyrimidine scaffold can exhibit significant anti-inflammatory effects. For instance, derivatives similar to this compound have shown promising results in reducing inflammation markers in vitro and in vivo. A study demonstrated that certain pyrimidine derivatives significantly inhibited the production of pro-inflammatory cytokines in macrophages, suggesting a potential mechanism for treating inflammatory diseases .

2. Antibacterial Activity

The antibacterial properties of this compound are noteworthy. Similar compounds have been evaluated for their efficacy against various bacterial strains, including resistant strains. A study reported that derivatives of pyrimidine exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against both Gram-positive and Gram-negative bacteria .

3. Antiviral Activity

The antiviral potential of this compound is also significant. Compounds structurally related to this compound have been shown to inhibit viral replication in vitro. For example, studies have highlighted the effectiveness of similar compounds against hepatitis B virus (HBV) and other viral pathogens .

Case Studies

Several case studies illustrate the biological activity of compounds related to this compound:

Q & A

Q. Q: What are the established synthetic routes for this compound, and what key intermediates are involved?

A: The synthesis typically involves multi-step reactions, including sulfonylation of the pyrimidinone core, thioether formation, and amide coupling. For example, intermediates like 4-(tert-butyl)benzenesulfonyl chloride and 6-oxo-1,6-dihydropyrimidin-2-thiol are critical precursors. Reaction conditions (e.g., anhydrous solvents, controlled temperatures) ensure proper functional group compatibility. Structural confirmation via NMR and mass spectrometry is essential at each stage .

Advanced Synthesis

Q. Q: What experimental parameters optimize synthesis yield and purity?

A: Key parameters include:

- Solvent systems: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of sulfonyl intermediates.

- Catalysts: Tertiary amines (e.g., triethylamine) neutralize HCl byproducts during sulfonylation.

- Temperature: Reactions often proceed at 0–25°C to minimize side reactions.

- Purification: Column chromatography with gradients (e.g., hexane/ethyl acetate) resolves closely eluting byproducts .

Basic Characterization

Q. Q: Which spectroscopic techniques confirm structural integrity?

A: Use a combination of:

- NMR (¹H/¹³C): Assign peaks to verify tert-butyl, sulfonyl, and methoxyphenyl groups.

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated vs. observed m/z).

- HPLC: Assess purity (>95%) with C18 columns and UV detection at 254 nm .

Advanced Characterization

Q. Q: How to resolve discrepancies between theoretical and observed spectroscopic data?

A: Cross-validate using:

- 2D NMR (COSY, HSQC): Resolve overlapping signals in complex regions (e.g., dihydropyrimidinone).

- X-ray crystallography: Confirm stereochemistry if crystallization is feasible.

- Computational modeling: Compare experimental IR spectra with DFT-calculated vibrational modes .

Safety Protocols

Q. Q: What safety measures mitigate health risks during handling?

A: Critical protocols include:

- PPE: Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of fine particulates.

- Spill management: Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels.

- Emergency response: Immediate rinsing with water for eye/skin exposure and medical consultation .

Environmental Impact Assessment

Q. Q: What methodologies assess environmental persistence and ecotoxicity?

A: Implement:

- Biodegradation assays: OECD 301 series to measure aerobic degradation in water/soil.

- Ecotoxicology: Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201).

- Bioaccumulation: LogP measurements and in silico models (e.g., EPI Suite) predict partitioning behavior .

Mechanism Studies

Q. Q: What in vitro assays are suitable for preliminary biological activity screening?

A: Consider:

- Enzyme inhibition assays: Fluorescence-based or radiometric assays targeting kinases or sulfotransferases.

- Cell viability assays: MTT or resazurin in cancer cell lines to assess cytotoxicity.

- Binding studies: Surface plasmon resonance (SPR) for affinity measurements .

Advanced Experimental Design

Q. Q: How to design dose-response studies for biological efficacy evaluation?

A: Use:

- Split-plot designs: Randomize treatments across biological replicates to control variability.

- Dose range: Log-fold dilutions (e.g., 1 nM–100 µM) to determine IC50/EC50.

- Controls: Include vehicle-only and positive controls (e.g., staurosporine for apoptosis) .

Data Analysis

Q. Q: What statistical methods analyze dose-dependent effects?

A: Apply:

- Non-linear regression: Fit sigmoidal curves (Hill equation) to calculate potency.

- ANOVA with post-hoc tests: Compare means across dose groups (e.g., Tukey’s HSD).

- Principal Component Analysis (PCA): Identify covariates influencing response variability .

Contradiction Resolution

Q. Q: How to resolve conflicting biological activity data across studies?

A: Systematic approaches include:

- Reproducibility checks: Replicate experiments under standardized conditions.

- Meta-analysis: Pool data from multiple studies to identify trends.

- Conditional assays: Test activity under varying pH, temperature, or cofactor availability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.